7-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
7-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a pyrazolyl group, and various substituents that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromen-2-one core. One common method is the Pechmann condensation, which involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst . The resulting intermediate can then be further modified through various reactions to introduce the pyrazolyl group and other substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that allow for large-scale production. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, may be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its antioxidant properties can neutralize free radicals, reducing oxidative stress and preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 5,7-dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one
- 5-hydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)-4-benzopyrone
Uniqueness
What sets 7-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,8-dimethyl-2H-chromen-2-one apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C21H20N2O4/c1-11-8-19(24)27-21-12(2)20(25)16(9-15(11)21)18-10-17(22-23-18)13-4-6-14(26-3)7-5-13/h4-9,17,22,25H,10H2,1-3H3 |
InChI Key |
XYVLKVDYYTXGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C3=NNC(C3)C4=CC=C(C=C4)OC)O)C |
Origin of Product |
United States |
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